molecular formula CF3NOSi B14763748 Trifluoro(isocyanato)silane CAS No. 352-36-3

Trifluoro(isocyanato)silane

Cat. No.: B14763748
CAS No.: 352-36-3
M. Wt: 127.097 g/mol
InChI Key: BVJNCKWIHSXYNK-UHFFFAOYSA-N
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Description

Trifluoro(isocyanato)silane is a chemical compound with the molecular formula CF₃NOSi. It is known for its unique properties and reactivity, making it a valuable compound in various scientific and industrial applications. The compound features a trifluoromethyl group attached to a silicon atom, which is also bonded to an isocyanate group. This combination of functional groups imparts distinct chemical characteristics to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoro(isocyanato)silane can be synthesized through several methods. One common approach involves the reaction of trifluoromethylsilane with phosgene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation. Another method involves the reaction of trifluoromethylsilane with isocyanic acid, which also yields this compound under appropriate conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process may include steps such as distillation and purification to obtain the compound in high purity. Safety measures are crucial due to the reactivity of the involved chemicals .

Chemical Reactions Analysis

Types of Reactions: Trifluoro(isocyanato)silane undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reactions .

Major Products Formed: The major products formed from reactions with this compound include ureas, carbamates, thiocarbamates, and various polymeric materials. These products are valuable in different applications, including coatings, adhesives, and biomedical materials .

Mechanism of Action

The mechanism of action of trifluoro(isocyanato)silane involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The isocyanate group reacts with nucleophilic sites on target molecules, such as amines or hydroxyl groups, resulting in the formation of urea or carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and surface modification .

Comparison with Similar Compounds

Uniqueness: Trifluoro(isocyanato)silane is unique due to the presence of both trifluoromethyl and isocyanate groups, which impart distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications that are not possible with other similar compounds .

Properties

CAS No.

352-36-3

Molecular Formula

CF3NOSi

Molecular Weight

127.097 g/mol

IUPAC Name

trifluoro(isocyanato)silane

InChI

InChI=1S/CF3NOSi/c2-7(3,4)5-1-6

InChI Key

BVJNCKWIHSXYNK-UHFFFAOYSA-N

Canonical SMILES

C(=N[Si](F)(F)F)=O

Origin of Product

United States

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